Bienvenue dans la boutique en ligne BenchChem!

7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one

Synthetic accessibility Spirocyclic oxetane building blocks Fragment synthesis efficiency

7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one (CAS 2091264-00-3, MF C₈H₁₂O₂, MW 140.18) is a compact, sp³-rich spirocyclic scaffold that fuses an oxetane ring with a cyclobutanone bearing a gem-dimethyl group at the 7-position. As a member of the 2-oxaspiro[3.3]heptane family, it combines the established bioisosteric advantages of oxetane-containing spirocycles—including enhanced aqueous solubility, reduced lipophilicity, and metabolic stabilization—with a synthetically versatile carbonyl handle at the 5-position.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B12940237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C12COC2)C
InChIInChI=1S/C8H12O2/c1-7(2)3-6(9)8(7)4-10-5-8/h3-5H2,1-2H3
InChIKeyMKSORYUZSZCLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one: A Dual-Functional Spirocyclic Oxetane–Cyclobutanone Building Block for Fragment-Based and Property-Driven Drug Discovery


7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one (CAS 2091264-00-3, MF C₈H₁₂O₂, MW 140.18) is a compact, sp³-rich spirocyclic scaffold that fuses an oxetane ring with a cyclobutanone bearing a gem-dimethyl group at the 7-position [1]. As a member of the 2-oxaspiro[3.3]heptane family, it combines the established bioisosteric advantages of oxetane-containing spirocycles—including enhanced aqueous solubility, reduced lipophilicity, and metabolic stabilization—with a synthetically versatile carbonyl handle at the 5-position [2]. The compound occupies a distinct niche in medicinal chemistry toolkits, offering a rigid, three-dimensional framework with defined exit vectors that is particularly suited for fragment elaboration, scaffold hopping, and property optimization in lead discovery programs [3].

Why 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one Cannot Be Replaced by Unsubstituted, Regioisomeric, or All-Carbon Spirocyclic Analogs


The combination of an spirocyclic oxetane and a gem-dimethyl-substituted cyclobutanone in a single compact scaffold creates a property profile that is not attainable through simple interchange with analogs. Unsubstituted 2-oxaspiro[3.3]heptan-5-one (CAS 1823367-27-6) lacks the lipophilicity-tuning and conformational rigidification provided by the gem-dimethyl group, while 1-oxaspiro[3.3]heptane regioisomers present different oxygen placement, altered hydrogen-bonding geometry, and distinct metabolic vulnerability [1]. Carbocyclic spiro[3.3]heptanone analogs, by contrast, forfeit the solubility-enhancing oxetane oxygen entirely—a substitution that literature data show can reduce aqueous solubility by up to 40-fold [2]. Moreover, the simultaneous presence of both the oxetane ring (a carbonyl bioisostere) and the reactive cyclobutanone carbonyl enables orthogonal synthetic derivatization that neither functional group alone can provide, making this compound non-fungible with simpler building blocks in fragment-based design workflows [3].

Quantitative Differentiation Evidence for 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one: Head-to-Head and Cross-Study Comparisons


Synthetic Efficiency: Quantitative One-Step Yield Versus Multi-Step Routes to Spirocyclic Oxetane–Cyclobutanones

A recent protocol delivers 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one in quantitative (near-quantitative) yield via a single-step adapted Vilsmeier cyclization, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, syntheses of structurally related 1-oxaspiro[3.3]heptane building blocks require 6–13 operationally simple but sequential steps starting from 3-oxocyclobutane-1-carboxylic acid, with isolated yields spread across multiple intermediates [2]. For the broader class of spirocyclic oxetane–amines and oxetane–ketones, published routes often involve 4–6 steps with overall yields as low as 4% (e.g., 2-oxa-7-azaspiro[3.5]nonane synthesis via a five-step route with 17% yield for the final deprotection step alone) [3]. The one-step, high-yielding access to the target compound represents a substantial reduction in synthetic burden.

Synthetic accessibility Spirocyclic oxetane building blocks Fragment synthesis efficiency

Lipophilic Efficiency (LipE) Optimization: Dual Oxetane–Carbonyl Character Versus Carbonyl-Only or Oxetane-Only Analogs

Spirocyclic oxetanes exhibit intrinsic lipophilicities (log P) that are 0.2–1.8 log units higher than their corresponding carbonyl-only derivatives (Δlog P = 0.2–1.8), while simultaneously offering 100–5000 μg/mL lower intrinsic solubility compared to those carbonyl derivatives [1]. The target compound, bearing both an oxetane and a cyclobutanone carbonyl, occupies an intermediate polarity space: the oxetane oxygen provides hydrogen-bond acceptor capacity (computed tPSA contribution ≈ 26.3 Ų for the parent 2-oxaspiro[3.3]heptan-5-one scaffold [2]), partially offsetting the lipophilicity increase from the gem-dimethyl group (calculated XLogP3-AA = −0.5 for the unsubstituted parent vs. an expected increase with gem-dimethyl substitution based on additive fragment contributions [2]). This allows fine-tuning of LipE that is unavailable with either purely carbocyclic spiro[3.3]heptanones or all-oxetane scaffolds lacking a reactive carbonyl.

Lipophilic efficiency Physicochemical property optimization Oxetane bioisostere

Metabolic Stability Profile: Oxetane-Containing Spirocycles Versus Carbonyl-Only or Lactam Analogs in Microsomal Clearance Assays

In a systematic study of spirocyclic oxetane–amine and matched carbonyl–amine pairs, oxetane derivatives consistently displayed superior metabolic stability in human and mouse liver microsomal preparations compared to their carbonyl (ketoamine) counterparts, which were degraded rapidly [1]. For the broader class, substitution of a gem-dimethyl group with an oxetane ring reduces the rate of metabolic degradation in most cases, with intrinsic clearance values in human liver microsomes favoring oxetane-containing scaffolds [2]. While direct clearance data for 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one itself have not been reported, the compound incorporates both the stabilizing oxetane motif and a cyclobutanone carbonyl that is structurally distinct from the more labile acyclic or γ/δ-lactam carbonyls tested in the reference series [1]. Compared to regioisomeric 1-oxaspiro[3.3]heptan-6-one building blocks, the 2-oxa regioisomer places the oxygen in the molecular symmetry plane, a geometry shown to influence both metabolic recognition and basicity modulation (ΔpKa = −1.3 to −2.6 depending on O-to-N distance) [1].

Metabolic stability Microsomal intrinsic clearance Oxetane metabolism

Scaffold Accessibility Advantage: 2-Oxaspiro[3.3]heptane Core Versus 1-Oxaspiro[3.3]heptane Regioisomers in Decagram-Scale Synthesis Feasibility

The 1-oxaspiro[3.3]heptane family, while valuable, has historically suffered from synthetic inaccessibility at scale, with the first reported multigram syntheses requiring 6–13 steps from 3-oxocyclobutane-1-carboxylic acid [1]. In contrast, the 2-oxaspiro[3.3]heptane core—to which the target compound belongs—benefits from a fundamentally different retrosynthetic logic that enables one-step cyclization approaches such as the Vilsmeier protocol [2]. Furthermore, the gem-dimethyl substitution at the 7-position eliminates stereochemical complexity at that center (no chiral center at C7), simplifying both synthesis and downstream handling compared to 6-substituted-1-oxaspiro[3.3]heptanes, which require careful stereochemical control [1]. The patent literature on oxaspirocyclic derivatives further confirms that scalable routes to 2-oxaspiro compounds with improved yields are a focus of industrial process development, with claimed yields of 97.4% for related oxaspirocyclic intermediates [3].

Scaffold accessibility Multigram synthesis Spirocyclic building block procurement

Conformational Rigidity and Exit Vector Control: Gem-Dimethyl-Substituted Spiro[3.3] System Versus Flexible-Chain or Monocyclic Alternatives

The spiro[3.3]heptane core enforces a rigid, non-planar geometry with ring strain of approximately 26 kcal/mol per ring, locking substituents into defined exit vectors that are distinct from the flexible conformations accessible to monocyclic cyclobutanones or acyclic ketones [1]. The gem-dimethyl group at the 7-position further restricts conformational freedom by increasing steric bulk at the spiro junction, thereby reducing the number of accessible low-energy conformers relative to the unsubstituted 2-oxaspiro[3.3]heptan-5-one [2]. This conformational restriction is quantifiable: the unsubstituted parent has a computed tPSA of 26.3 Ų and XLogP3-AA of −0.5 [2]; the addition of the gem-dimethyl group is expected to increase log P by approximately 0.5–1.0 log units while maintaining the rigid spirocyclic geometry, a combination that is well-suited for fragment-based drug design where defined exit vectors are critical for structure-based optimization [3].

Conformational restriction Exit vector geometry Spiro[3.3]heptane scaffold

Functional Group Orthogonality: Simultaneous Oxetane (Bioisostere) and Cyclobutanone (Reactive Handle) in a Single Scaffold Versus Single-Function Analogs

7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one uniquely combines a metabolically stable oxetane ring—validated as a carbonyl and gem-dimethyl bioisostere [1]—with a synthetically versatile cyclobutanone carbonyl at the 5-position. This dual functionality is absent in simpler analogs: 2-oxaspiro[3.3]heptane lacks the carbonyl handle entirely; spiro[3.3]heptan-2-one (all-carbon analog) lacks the solubility-enhancing oxetane oxygen (solubility reduction up to 40-fold vs. oxa-spiro analogs [2]); and simple cyclobutanones lack the spirocyclic rigidity and three-dimensionality. The cyclobutanone carbonyl can undergo reductive amination, Grignard addition, Wittig olefination, and Baeyer–Villiger oxidation, while the oxetane ring remains intact under most of these conditions, enabling sequential, orthogonal derivatization [3]. This contrasts with 1-oxaspiro[3.3]heptan-6-one, where the carbonyl is positioned on the cyclobutane ring distal to the oxetane oxygen, resulting in different regiochemical outcomes in derivatization.

Orthogonal functionalization Dual reactivity Fragment elaboration

Optimal Application Scenarios for 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Requiring sp³-Rich, Conformationally Constrained Building Blocks with Defined Exit Vectors

The rigid spiro[3.3] core with gem-dimethyl substitution provides a pre-organized scaffold with precisely defined exit vectors, making it ideal for fragment libraries targeting protein–protein interactions or kinase hinge regions where three-dimensional complementarity is essential. The one-step, high-yield synthesis [1] ensures cost-effective procurement for fragment screening collections of 500–2000 compounds.

Lead Optimization Programs Seeking to Replace Metabolically Labile Carbonyl or Gem-Dimethyl Groups with a Stable, Polarity-Modulating Bioisostere

The oxetane ring in the scaffold serves as a validated bioisostere for both carbonyl groups and gem-dimethyl units, with literature data showing solubility enhancement by 4- to >4000-fold when replacing gem-dimethyl with oxetane, and improved metabolic stability relative to carbonyl analogs [2]. The additional cyclobutanone carbonyl enables further property modulation through derivatization.

Scaffold-Hopping from Morpholine, Piperidine, or Cyclohexane-Based Cores to sp³-Enriched Spirocyclic Alternatives

Spirocyclic oxetanes such as 2-oxa-6-aza-spiro[3.3]heptane have been shown to supplant morpholine in solubilizing ability [2]. The target compound extends this concept to carbonyl-containing frameworks, offering a morpholine-to-spirocyclic-oxetane–cyclobutanone scaffold hop that retains hydrogen-bond acceptor capacity while adding a reactive handle for further elaboration [3].

Parallel Library Synthesis Leveraging Orthogonal Oxetane and Cyclobutanone Reactivity for Rapid SAR Expansion

The dual functionality—a chemically stable oxetane ring and a reactive cyclobutanone carbonyl—enables sequential, orthogonal derivatization strategies (e.g., reductive amination at the carbonyl followed by oxetane ring-opening or functionalization) that multiply the accessible chemical space per building block, maximizing efficiency in parallel synthesis campaigns [REFS-1, REFS-3].

Quote Request

Request a Quote for 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.